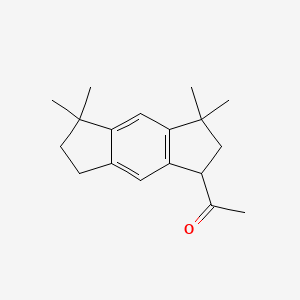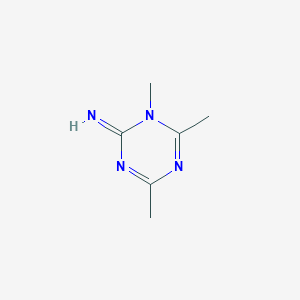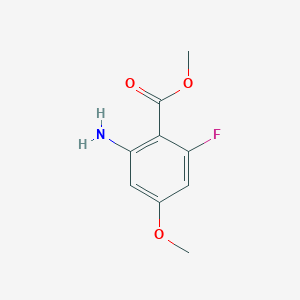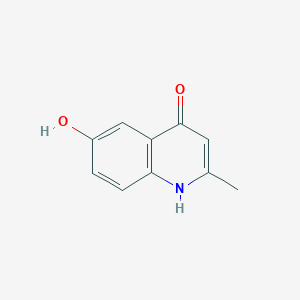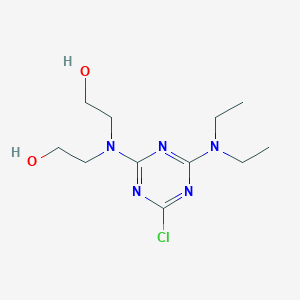
2,2'-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol is a chemical compound with a complex structure that includes a triazine ring substituted with chloro and diethylamino groups, and two diethanolamine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol typically involves the reaction of 4-chloro-6-(diethylamino)-1,3,5-triazine with diethanolamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The diethanolamine moieties can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
科学的研究の応用
2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and diethylamino groups play a crucial role in binding to these targets, while the diethanolamine moieties may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
類似化合物との比較
Similar Compounds
2,2’-((4-Chloro-6-nitro-1,3-phenylene)diamine)diethanol: Similar structure but with a nitro group instead of a diethylamino group.
2,2’-((4-Methylphenylimino)diethanol): Contains a methylphenyl group instead of the triazine ring.
Uniqueness
The uniqueness of 2,2’-((4-Chloro-6-(diethylamino)-1,3,5-triazin-2-yl)azanediyl)diethanol lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the triazine ring with chloro and diethylamino substitutions, along with the diethanolamine moieties, makes it a versatile compound for various scientific and industrial uses.
特性
CAS番号 |
31576-49-5 |
|---|---|
分子式 |
C11H20ClN5O2 |
分子量 |
289.76 g/mol |
IUPAC名 |
2-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C11H20ClN5O2/c1-3-16(4-2)10-13-9(12)14-11(15-10)17(5-7-18)6-8-19/h18-19H,3-8H2,1-2H3 |
InChIキー |
CEBKKGYKTIKEQD-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC(=NC(=N1)Cl)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


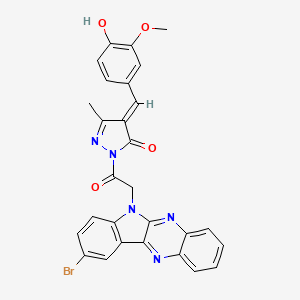




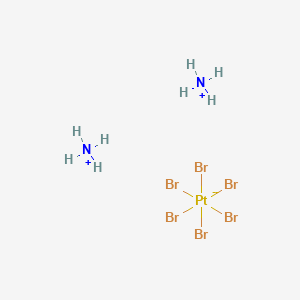
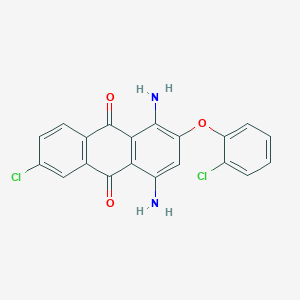
![6,6'-Dimethyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13129665.png)
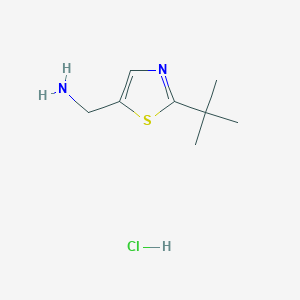
![2-Chloro-6,7-dihydro-4H-thieno[2,3-c]azepin-8(5H)-one](/img/structure/B13129682.png)
